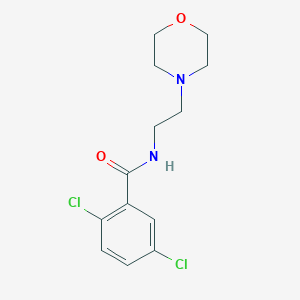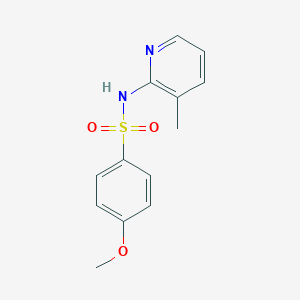
2-Amino-1-(4-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-nitrophenyl)ethanone, also known as ANPE, is a chemical compound that belongs to the class of ketones. It is commonly used in scientific research for its unique properties and applications. ANPE is synthesized through various methods and has been found to have numerous biochemical and physiological effects.
作用機序
2-Amino-1-(4-nitrophenyl)ethanone acts as a nucleophile and reacts with various electrophiles, such as aldehydes, ketones, and imines. It has been found to be a useful tool in the study of enzyme inhibitors, particularly in the development of inhibitors for serine proteases. 2-Amino-1-(4-nitrophenyl)ethanone has also been found to have potential applications in the development of fluorescent probes for the detection of reactive oxygen species.
Biochemical and Physiological Effects:
2-Amino-1-(4-nitrophenyl)ethanone has been found to have numerous biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including serine proteases and cholinesterases. Additionally, 2-Amino-1-(4-nitrophenyl)ethanone has been found to induce apoptosis in cancer cells and has potential applications in cancer therapy. 2-Amino-1-(4-nitrophenyl)ethanone has also been found to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-Amino-1-(4-nitrophenyl)ethanone has several advantages for lab experiments, including its high purity and stability. However, 2-Amino-1-(4-nitrophenyl)ethanone has some limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for the study of 2-Amino-1-(4-nitrophenyl)ethanone. One potential direction is the development of 2-Amino-1-(4-nitrophenyl)ethanone-based fluorescent probes for the detection of reactive oxygen species. Additionally, further research is needed to explore the potential applications of 2-Amino-1-(4-nitrophenyl)ethanone in cancer therapy and neurodegenerative disease treatment. Finally, the development of new synthesis methods for 2-Amino-1-(4-nitrophenyl)ethanone may improve its efficiency and yield.
合成法
2-Amino-1-(4-nitrophenyl)ethanone can be synthesized through various methods, including the reaction of 4-nitroacetophenone with ethylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-nitroacetophenone with ammonium acetate, followed by reduction with hydrogen gas over a palladium catalyst. These methods have been found to be efficient and yield high purity 2-Amino-1-(4-nitrophenyl)ethanone.
科学的研究の応用
2-Amino-1-(4-nitrophenyl)ethanone is widely used in scientific research for its unique properties and applications. It has been found to be a useful tool in the study of enzymes, particularly in the development of enzyme inhibitors. 2-Amino-1-(4-nitrophenyl)ethanone has also been used in the development of fluorescent probes for the detection of reactive oxygen species. Additionally, 2-Amino-1-(4-nitrophenyl)ethanone has been found to have potential applications in the field of organic electronics, particularly in the development of organic light-emitting diodes.
特性
製品名 |
2-Amino-1-(4-nitrophenyl)ethanone |
|---|---|
分子式 |
C8H8N2O3 |
分子量 |
180.16 g/mol |
IUPAC名 |
2-amino-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H8N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5,9H2 |
InChIキー |
QGMHMZOHCYYHBA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CN)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(=O)CN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)
![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)


![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)

![1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)

